2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide
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Overview
Description
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a benzodiazole derivative with a morpholine-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the benzodiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An antibiotic with a similar morpholine-containing structure.
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: A sigma-1 receptor antagonist with structural similarities.
Uniqueness
2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE is unique due to its combination of a benzodiazole core and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H18N4O5S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfonylacetamide |
InChI |
InChI=1S/C15H18N4O5S/c16-13(20)10-25(22,23)15-17-11-3-1-2-4-12(11)19(15)9-14(21)18-5-7-24-8-6-18/h1-4H,5-10H2,(H2,16,20) |
InChI Key |
MRHBNTFFAZHPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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